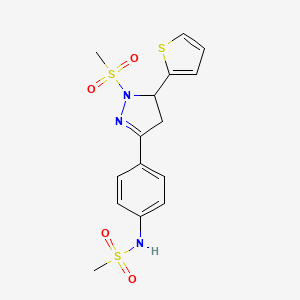

N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(1-(Methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with intriguing properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be achieved through a multi-step process. The core structure, a pyrazole ring, is typically formed first via a cyclization reaction. Thiophene can be introduced through electrophilic aromatic substitution. The sulfonamide group is usually added via sulfonylation, using reagents like sulfonyl chlorides under basic conditions.

Reaction conditions

Temperature: Typically moderate (around 25-60°C).

Solvents: Common solvents include dichloromethane or dimethylformamide.

Catalysts: Lewis acids like aluminum chloride or bases like pyridine.

Industrial Production Methods

Industrial production may involve continuous-flow reactors for large-scale synthesis. This method offers better control over reaction parameters and increases yield and purity. The process would optimize conditions for each step to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions:

Oxidation: : With oxidizing agents like potassium permanganate or chromic acid.

Reduction: : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Aromatic substitution reactions are possible due to the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromic acid.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Major Products

Oxidation products: : Sulfone derivatives.

Reduction products: : Dihydro derivatives.

Substitution products: : Functionalized aromatic compounds.

Scientific Research Applications

N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications in multiple fields:

Chemistry: : As a building block in organic synthesis.

Biology: : Investigated for its potential as an enzyme inhibitor.

Medicine: : Potential use in developing therapeutic agents due to its unique structure.

Industry: : Possible applications in materials science for designing new functional materials.

Mechanism of Action

The mechanism of action for this compound depends on its application. In biological systems, it might act by inhibiting specific enzymes or interacting with particular molecular targets, disrupting their normal function. This could involve binding to active sites or altering protein conformation.

Molecular targets and pathways: : The exact targets would depend on the specific biological context, but could include enzymes related to metabolic or signaling pathways.

Comparison with Similar Compounds

N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared to other sulfonamide and thiophene-containing compounds:

N-(4-(1-(methylsulfonyl)-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : A similar compound but with a phenyl ring instead of a thiophene, which could affect its electronic properties and reactivity.

N-(4-(1-(methylsulfonyl)-5-(thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Featuring a thiazole ring, which introduces nitrogen, potentially altering its chemical behavior and biological interactions.

Conclusion

This compound is a compound with a rich structural framework and diverse potential applications. Whether in synthetic chemistry, biological research, or industrial applications, its unique combination of functional groups offers numerous opportunities for exploration and innovation.

Biological Activity

N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by various studies and data tables.

1. Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, thiophene moiety, and sulfonamide groups. Its molecular formula is C15H18N4O4S2, and its molecular weight is approximately 398.46 g/mol.

2. Antibacterial Activity

Recent studies indicate that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, sulfonamide derivatives are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, leading to bacteriostatic effects .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) against E. coli | Zone of Inhibition (mm) against S. aureus |

|---|---|---|---|

| Compound A | 8 | 10 | 12 |

| Compound B | 7 | 9 | 11 |

| This compound | TBD | TBD | TBD |

Note: Data for this compound is currently under investigation.

3. Antifungal Activity

Compounds containing pyrazole rings have also been evaluated for antifungal activity. For example, certain pyrazole derivatives demonstrated effectiveness against various fungal strains through mechanisms that disrupt cell membrane integrity and inhibit fungal growth .

4. Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects, often linked to their ability to inhibit cyclooxygenase enzymes (COX), which play a role in the inflammatory response. This mechanism suggests that this compound may also exhibit similar properties .

5. Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent research. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells . The synergistic effects when combined with conventional chemotherapy agents like doxorubicin have also been explored.

Table 2: Anticancer Activity in Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | MDA-MB-231 | 20 |

| This compound | TBD |

6. Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

Case Study 1: Antibacterial Efficacy

A study synthesized a series of thiazole-sulfonamide hybrids that exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the incorporation of the pyrazole moiety significantly enhanced the antibacterial profile compared to traditional sulfonamides .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that specific pyrazole derivatives not only inhibited cell growth but also triggered apoptotic pathways. The combination of these compounds with standard chemotherapeutics showed improved efficacy in reducing tumor viability .

Properties

IUPAC Name |

N-[4-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S3/c1-24(19,20)17-12-7-5-11(6-8-12)13-10-14(15-4-3-9-23-15)18(16-13)25(2,21)22/h3-9,14,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFLPGLXBNNWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.